N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is a chemical compound with the molecular formula C5H9N3O It is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
The primary targets of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom. Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications.
Biochemical Pathways
Pharmacokinetics
The compound is a liquid at room temperature and is stored at -20°C
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), polyphosphoric acid (PPA), or trifluoroacetic anhydride ((CF3CO)2O) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) in the presence of sulfuric acid (H2SO4) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine has several scientific research applications:
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIQDRNNXDSBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409442 |
Source
|
Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588730-16-9 |
Source
|
Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.